REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:3]=1[NH2:13].Br[CH2:15][CH2:16][O:17][CH2:18][CH2:19]Br.C(N(CC)C(C)C)(C)C.C(=O)(O)[O-]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:3]=1[NH2:13]
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Name
|
|
Quantity
|
2.21 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=CC(=C1)N)C(F)(F)F)N
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Name
|
|
Quantity
|
1.3 mL
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Type
|
reactant
|
Smiles
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BrCCOCCBr
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Name
|
|
Quantity
|
4.64 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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19 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the crude mixture was extracted with ethyl acetate (100 mL)
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Type
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WASH
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Details
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The organic phase was washed with water (100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)N1CCOCC1)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |